

Torasemide: A Comprehensive Technical Review

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Compound of Interest		
Compound Name:	mide	
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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Torase**mide**, also known as torse**mide**, is a potent pyridine-sulfonylurea loop diuretic.[1][2] It is primarily utilized in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis.[2][3] Additionally, in lower doses, it is employed for the treatment of hypertension.[3] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, analytical methodologies, and mechanism of action of Torase**mide**, tailored for professionals in the fields of research, science, and drug development.

Chemical Structure and Identification

Torase**mide** is chemically described as N-[[(1-methylethyl)amino]carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfona**mide**.[2] Its structure is characterized by a central pyridine ring substituted with a sulfona**mide** group, which in turn is linked to an isopropylurea moiety, and an m-toluidine group.

The definitive identification of Torase**mide** can be established through the following structural identifiers:

- IUPAC Name: 1-[[4-(3-methylanilino)-3-pyridinyl]sulfonyl]-3-propan-2-ylurea[1]
- SMILES (Simplified Molecular Input Line Entry System):
 CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C[1][4]



InChI (International Chemical Identifier): InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)
 [1][2]

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of Torase**mide** is presented in the table below, providing essential data for formulation development and analytical studies.

Property	Value	Reference
Molecular Formula	C16H20N4O3S	[1][2]
Molecular Weight	348.42 g/mol	[2][5]
Appearance	White to off-white crystalline powder	[4]
Melting Point	163-164 °C	[6]
Solubility	Water: Sparingly soluble. Approximately 0.0596 g/L.[1] [6] Organic Solvents: Soluble in DMSO and dimethylformamide (approx. 1 mg/mL). Insoluble in ethanol. [1][5]	[1][5][6]
рКа	7.1	[6]
LogP	2.3 - 3.356	[6]

Experimental Protocols Synthesis of Torasemide

A common synthetic route for Torase**mide** involves the reaction of 4-[(3-methylphenyl)amino]-3-pyridinesulfona**mide** with isopropyl isocyanate. The reaction is typically carried out in the presence of an alkali carbonate or bicarbonate in an organic solvent. The resulting alkali salt of Torase**mide** is then acidified to yield the final product.



Example Protocol:

- A mixture of 4-chloro-3-pyridinesulfonamide (1.56 mol) and m-toluidine (1.87 mol) in nbutanol is heated for 2-4 hours.
- After cooling, the solid intermediate, 4-[(3-methylphenyl)amino]-3-pyridinesulfonamide hydrochloride, is isolated by filtration.
- The intermediate is then reacted with isopropyl isocyanate in the presence of an alkali carbonate (e.g., potassium carbonate) and an organic solvent.
- Upon completion of the reaction, the pH is adjusted to approximately 4.3 with an aqueous solution of hydrogen chloride to precipitate crude Torasemide.
- The product is isolated by filtration and can be further purified by trituration in a mixture of acetonitrile and water.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the quantification of Torase**mide** in bulk drug substances, pharmaceutical formulations, and biological matrices. A representative method for the analysis in a pharmaceutical dosage form is detailed below.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: Ace5-C18 (250 x 4.6 mm, 5 μm)[7]
- Mobile Phase: Acetonitrile: Water (60:40 v/v)[7]
- Flow Rate: 1.0 mL/min[7]
- Detection Wavelength: 270 nm[7]
- Linear Range: 0.5-30 μg/mL[7]



Sample Preparation (for Tablets):

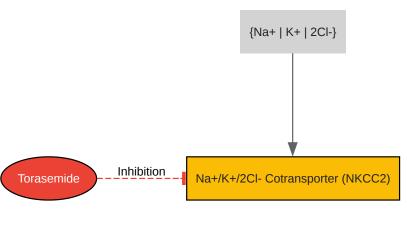
- Ten tablets are accurately weighed and finely powdered.
- A quantity of the powder equivalent to a single dose is transferred to a suitable volumetric flask.
- The powder is extracted with a suitable diluent (e.g., the mobile phase) using vortex mixing and ultrasonication.
- The solution is filtered through a 0.45-micron nylon filter.
- An appropriate dilution is made with the mobile phase to achieve a concentration within the linear range of the method.

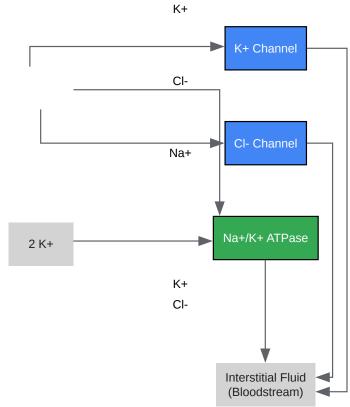
Mechanism of Action and Signaling Pathway

Torase**mide** exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle in the kidneys.[1] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these electrolytes in the tubular fluid leads to an osmotic increase in water excretion, resulting in diuresis.

The following diagram illustrates the mechanism of action of Torasemide at the cellular level.







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Figure 1. Mechanism of action of Torase**mide** on the Na+/K+/2Cl- cotransporter.

Conclusion



This technical guide has provided a comprehensive overview of Torase**mide**, encompassing its chemical structure, physicochemical properties, analytical methodologies, and mechanism of action. The detailed information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this important diuretic agent.

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